

# The Physicochemical Landscape of H-D-Phe-OBzl Tos: A Technical Guide

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## Compound of Interest

Compound Name: **H-D-Phe-OBzl Tos**

Cat. No.: **B555903**

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This technical guide provides a comprehensive overview of the core physical properties of D-Phenylalanine benzyl ester p-toluenesulfonate salt (**H-D-Phe-OBzl Tos**), a crucial building block in synthetic peptide chemistry. This document details its key physicochemical characteristics, outlines the experimental protocols for their determination, and illustrates its application in peptide synthesis.

## Core Physical and Chemical Properties

**H-D-Phe-OBzl Tos** is a salt formed from the D-enantiomer of phenylalanine, where the carboxylic acid is protected as a benzyl ester and the amine is protonated by p-toluenesulfonic acid. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions of the amino acid's functional groups.

## Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of **H-D-Phe-OBzl Tos**, compiled from various chemical supplier data sheets.

Property	Value	Reference(s)
Chemical Formula	<chem>C16H17NO2 · C7H8O3S</chem>	<a href="#">[1]</a>
Molecular Weight	427.5 g/mol	<a href="#">[1]</a>
Appearance	White to off-white powder	<a href="#">[1]</a>
Melting Point	165 - 167 °C	<a href="#">[1]</a>
Specific Optical Rotation	$[\alpha]^{20}/D = +5 \pm 1^\circ$ (c=2 in Methanol)	<a href="#">[1]</a>
Purity (by HPLC)	≥ 98%	<a href="#">[1]</a>
CAS Number	28607-46-7	<a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies for the determination of the key physical properties are outlined below. These protocols are based on standard laboratory practices for small organic molecules.

### Determination of Melting Point

The melting point of **H-D-Phe-OBzl Tos** is determined using a capillary melting point apparatus.

**Objective:** To determine the temperature range over which the solid compound transitions to a liquid state.

**Materials and Equipment:**

- **H-D-Phe-OBzl Tos** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Spatula
- Mortar and pestle (optional, for fine powder)

**Procedure:**

- Ensure the **H-D-Phe-OBzI Tos** sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
- Pack a small amount of the powder into a capillary tube by tapping the open end into the sample and then tapping the sealed end on a hard surface to compact the material. The packed sample height should be 2-3 mm.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 150-155 °C).
- Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting).
- Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).
- The melting point is reported as the range between these two temperatures.[\[2\]](#)[\[3\]](#)

## Measurement of Specific Optical Rotation

The specific optical rotation is a characteristic property of chiral molecules and is measured using a polarimeter.

**Objective:** To measure the angle of rotation of plane-polarized light caused by a solution of **H-D-Phe-OBzI Tos** and calculate the specific rotation.

**Materials and Equipment:**

- **H-D-Phe-OBzI Tos** sample
- Volumetric flask (e.g., 10 mL)

- Analytical balance
- Polarimeter
- Polarimeter cell (1 dm path length)
- Methanol (spectroscopic grade)
- Syringe and filter (0.45  $\mu$ m)

Procedure:

- Accurately weigh approximately 200 mg of **H-D-Phe-OBzI Tos** and transfer it to a 10 mL volumetric flask.
- Dissolve the sample in methanol and fill the flask to the mark. This creates a solution with a concentration (c) of approximately 0.02 g/mL (or 2 g/100mL).
- Calibrate the polarimeter with a blank solvent (methanol) and set the reading to zero.
- Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring no air bubbles are present.
- Place the filled cell in the polarimeter and measure the observed optical rotation ( $\alpha$ ). The measurement is typically performed at 20 °C using the sodium D-line (589 nm).
- The specific rotation ( $[\alpha]$ ) is calculated using the following formula:[4][5]  $[\alpha] = \alpha / (l \times c)$  where:
  - $\alpha$  = observed rotation in degrees
  - $l$  = path length of the cell in decimeters (typically 1 dm)
  - $c$  = concentration of the solution in g/mL

## Determination of Solubility (Qualitative and Semi-Quantitative)

A general protocol for assessing the solubility of **H-D-Phe-OBzl Tos** in various solvents can be performed using the equilibrium shake-flask method.

Objective: To determine the solubility of the compound in a given solvent at a specific temperature.

Materials and Equipment:

- **H-D-Phe-OBzl Tos** sample
- A selection of solvents (e.g., water, methanol, ethanol, dichloromethane, acetone)
- Small vials with screw caps
- Shaking incubator or orbital shaker
- Analytical balance
- Centrifuge
- HPLC or UV-Vis spectrophotometer for quantitative analysis

Procedure:

- Add an excess amount of **H-D-Phe-OBzl Tos** to a known volume of the desired solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
- Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- After incubation, visually confirm the presence of undissolved solid.
- Separate the undissolved solid from the solution by centrifugation or filtration.
- For a quantitative measurement, carefully take a known volume of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a validated

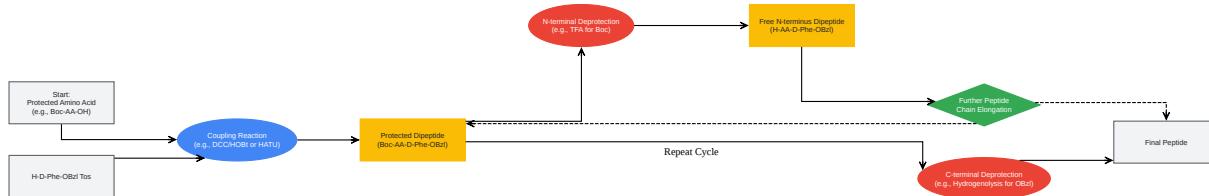
analytical method like HPLC or UV-Vis spectroscopy.[6][7][8]

- For a qualitative assessment, solubility can be described using terms such as "soluble," "sparingly soluble," or "insoluble" based on visual observation.

## Application in Peptide Synthesis: A Workflow Visualization

**H-D-Phe-OBzl Tos** is primarily utilized as a protected amino acid in solid-phase or solution-phase peptide synthesis. The tosylate salt form enhances its stability and handling properties. The benzyl ester protects the C-terminus, while the free (protonated) N-terminus is ready for coupling with the next N-protected amino acid in the sequence.

The following diagram illustrates a typical workflow for the incorporation of a D-Phenylalanine residue into a growing peptide chain using **H-D-Phe-OBzl Tos** in solution-phase synthesis.



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Caption: Workflow for incorporating **H-D-Phe-OBzl Tos** in peptide synthesis.

This workflow demonstrates the central role of **H-D-Phe-OBzl Tos** as a building block. The benzyl ester (OBzl) serves as a semi-permanent protecting group for the C-terminus, which is typically removed at the final stage of the synthesis via catalytic hydrogenolysis, while the temporary N-terminal protecting group (e.g., Boc) on the coupling partner is removed at each cycle to allow for chain elongation.[\[9\]](#)[\[10\]](#)[\[11\]](#)

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